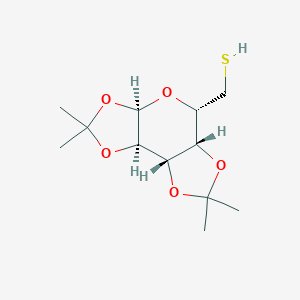

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose is a useful research compound. Its molecular formula is C12H20O5S and its molecular weight is 276.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Glycosides and Disaccharides

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose is a versatile building block in the synthesis of glycosides and disaccharides. For example, it has been used in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating excellent α-selectivity and high stereoselectivity in creating 2-deoxy-β-glycosides. This selectivity is attributed to the isopropylidene acetal's influence on O-3 and O-4, combined with a sterically demanding silyl group on O-6, showcasing its utility in synthesizing complex saccharide structures such as trisaccharides containing both 2-deoxy α- and β-D-galactopyranosyl residues (Yang et al., 2018).

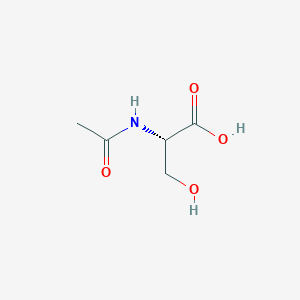

Building Blocks for Glycopeptide Libraries

The compound serves as a foundational element for developing glycopeptide libraries. Efficient O-acylation with readily available N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation has yielded chiral sugars, highlighting its role in preparing O-(Z-alpha-aminoacyl) sugars. These derivatives, upon deprotection, offer a pathway towards diverse glycopeptide compositions (Katritzky et al., 2007).

Hydrolytically Stable Glycomimetics Synthesis

This chemical has been pivotal in creating non-glycosidic, hydrolytically stable glycomimetics. Through the Michael addition and subsequent synthetic transformations, researchers have developed disaccharides mimicking natural saccharide linkages but with enhanced stability, opening new avenues in carbohydrate mimetic research (Uhrig et al., 2007).

Antitubercular Agents

Galactopyranosyl amines and their derivatives, synthesized from d-galactose through intermediates involving this compound, have displayed antitubercular activity. This application demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (de Almeida et al., 2007).

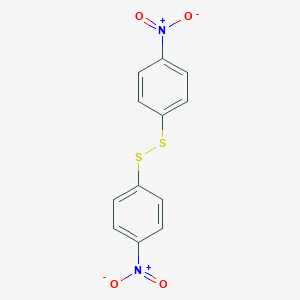

Asymmetric Oxidation of Thioglycosides

Research has shown that derivatives of this compound can undergo asymmetric oxidation to produce sulfoxides with significant diastereomeric excess. This process is crucial for synthesizing thioglycosides with specific configurations, which are valuable in creating enantiomerically pure compounds for pharmaceutical applications (Pestova et al., 2013).

Propriétés

IUPAC Name |

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGBVTQMMNRHMZ-SOYHJAILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.